N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide is a compound that combines the structural features of both indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Triazole derivatives, on the other hand, are recognized for their roles in various biological processes and their potential as pharmacological agents .
Preparation Methods
The synthesis of N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Triazole Moiety:
Coupling of the Indole and Triazole Units: The final step involves coupling the indole and triazole units through an appropriate linker, such as an ethoxyethyl group, under suitable reaction conditions.
Chemical Reactions Analysis
N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, while the triazole ring can interact with various enzymes and proteins . These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess the indole core, but differ in their biological activities and applications.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring and are used as antifungal agents.
Properties
IUPAC Name |
N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(14-9-12-3-1-2-4-13(12)19-14)17-5-7-22-8-6-20-11-16-10-18-20/h1-4,9-11,19H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRODYFLOQJRSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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